



Application Notes and Protocols: BDC2.5 Mimotope 1040-31

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Compound of Interest		
Compound Name:	BDC2.5 mimotope 1040-31	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of **BDC2.5 mimotope 1040-31**, a potent agonistic peptide for the diabetogenic T-cell clone BDC2.5. This mimotope is a critical tool in the study of autoimmune diabetes, particularly in the context of the non-obese diabetic (NOD) mouse model. The following protocols are designed to guide researchers in utilizing this peptide for T-cell activation, proliferation assays, and adoptive transfer studies.

Product Information

- Name: BDC2.5 Mimotope 1040-31 (also known as p31)[1][2][3]
- Function: A strongly agonistic peptide for the diabetogenic T-cell clone BDC2.5, capable of stimulating these cells.[1][3][4][5] It is specific for BDC2.5 TCR Tg+ (transgenic) T-cells.[1][2] [3][5][6]
- Application: Research in autoimmune diabetes.[5]
- Storage: Delivered in lyophilized form and should be stored at or below -20°C.[2][3]

Experimental Protocols In Vitro T-Cell Proliferation Assay



This protocol details the methodology for assessing the proliferation of BDC2.5 T-cells in response to stimulation with the 1040-31 mimotope.

- a. Cell Preparation:
- Isolate splenocytes from BDC2.5 TCR-transgenic mice to be used as the source of T-cells.[7]
- For experiments requiring antigen-presenting cells (APCs), irradiate splenocytes from male NOD/shi mice.[7]
- b. Assay Setup:
- Plate BDC2.5 splenocytes (T-cells) at a density of 200 x 10³ cells per well in a 96-well plate. No additional APCs are typically required in this setup.[7]
- Alternatively, for NOD experiments, use 100 x 10³ whole spleen cells from female NOD/shi mice as T-cells and 250 x 10³ irradiated male NOD/shi splenocytes as APCs per well.[7]
- Prepare a serial dilution of the **BDC2.5 mimotope 1040-31** peptide.[7]
- c. Stimulation and Culture:
- Add the diluted peptide to the cell cultures.
- Incubate the plates for 72 hours.[7]
- For the final 18 hours of culture, pulse the cells with 1 μCi of [3H]thymidine per well.[8]
- d. Data Analysis:
- Harvest the cells and measure the incorporated radioactivity using a scintillation counter.
- Determine the EC₅₀ values by curve fitting using appropriate software (e.g., GraphPad Prism).[7]

Quantitative Data Summary



Parameter	Value	Reference
BDC2.5 T-cells / well	200 x 10 ³	[7]
NOD T-cells / well	100 x 10 ³	[7]
Irradiated APCs / well	250 x 10 ³	[7]
Incubation Time	72 hours	[7]
[³H]thymidine Pulse	0.5 μCi/well for the last 18 hours	[7][8]

Adoptive Transfer of Diabetogenic T-Cells

This protocol describes the in vitro activation of BDC2.5 T-cells and their subsequent transfer into immunodeficient mice to induce diabetes.

a. T-Cell Activation:

- Culture whole spleen cells from 7- to 8-week-old BDC2.5 TCR-transgenic mice in mouse Tcell medium.[7]
- Stimulate the cells with the BDC2.5 mimotope 1040-31 at a specified concentration for 4 days.[7]

b. Adoptive Transfer:

- On day 4, harvest the activated T-cells.
- Inject 5 x 10⁶ activated cells intravenously into 6-week-old NOD/scid mice.[7]

c. Monitoring:

 Monitor the recipient mice for the development of diabetes. The transfer of BDC2.5 T-cells stimulated with a superagonist peptide is known to induce diabetes in NOD/scid recipients.
 [7]

Experimental Parameters



Parameter	Details	Reference
T-Cell Source	7- to 8-week-old BDC2.5 TCR-transgenic mice	[7]
In Vitro Culture Duration	4 days	[7]
Number of Cells Transferred	5 x 10 ⁶ per mouse	[7]
Recipient Mice	6-week-old NOD/scid mice	[7]

Co-culture with Dendritic Cells for Cytokine Analysis

This protocol is for studying the interaction between BDC2.5 T-cells and dendritic cells (DCs) and the subsequent cytokine production.

- a. Cell Preparation:
- Purify CD4+CD25⁻ T-cells from BDC2.5-NOD mice.[8]
- Generate bone marrow-derived dendritic cells (GM/DCs) from NOD mice.[8]
- b. Co-culture Setup:
- Incubate NOD GM/DCs (5 x 10³ cells/well) with the BDC2.5 mimotope 1040-31 peptide (0.5 μg/mL).[8]
- Add the purified BDC2.5 T-cells (2 x 10⁴ cells/well) to the DC culture.[8]
- c. Cytokine Measurement:
- After 48 hours of co-culture, collect the supernatants.[8]
- Quantify the concentration of cytokines, such as IFNy, using ELISA.[8]

Quantitative Data for Co-culture



Cell Type	Number of Cells / Well	Peptide Concentrati on	Incubation	Cytokine Measured	Reference
BDC2.5 T-cells	2 x 10 ⁴	0.5 μg/mL	48 hours	IFNy	[8]
NOD GM/DCs	5 x 10 ³	0.5 μg/mL	48 hours	IFNy	[8]

Visualizations Signaling Pathway

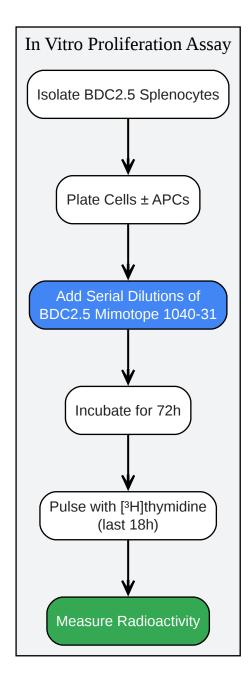


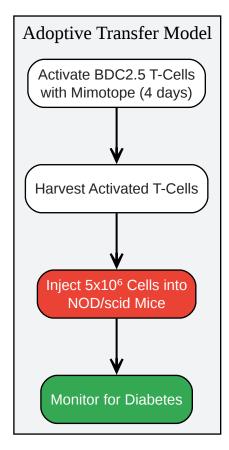
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Caption: T-Cell Receptor signaling cascade initiated by **BDC2.5 mimotope 1040-31** presentation.

Experimental Workflow







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Caption: Workflow for T-cell proliferation and adoptive transfer experiments.

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